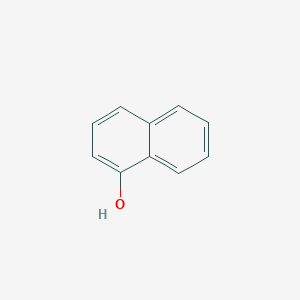

1-Naphthol

Katalognummer B170400

Molekulargewicht: 144.17 g/mol

InChI-Schlüssel: KJCVRFUGPWSIIH-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04767776

Procedure details

A mixture of 50.0 g (0.28 mole) of 6-methoxy-1-tetralone and 9.2 g (0.29 mole) of elemental sulfur was stirred and heated at 250°-260° for three hours (until the evolution of hydrogen sulfide gas had ceased). The mixture was cooled and then subjected to bulb-to-bulb distillation. The distillate was dissolved in 300 ml of dichloromethane, and the solution was extracted with 1.0N potassium hydroxide solution (3×150 ml). The base extracts were combined, cooled in ice, and acidified with 10% hydrochloric acid to precipitate the crude naphthol product as a gum. Trituration of the gum with tert-butyl methyl ether yielded 16.8 g (34% yield) of the analytically pure naphthol, mp 84°-86° (a mp of 83°-84° is given by M. P. Sibi, J. W. Dankwardt, and V. Snieckus, J. Org. Chem., 51, 271 (1986)).

Name

Yield

34%

Identifiers

|

REACTION_CXSMILES

|

CO[C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH2:8][CH2:7][CH2:6]2.[S].S>>[CH:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[OH:13])[CH:4]=1 |^3:13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C2CCCC(C2=CC1)=O

|

|

Name

|

|

|

Quantity

|

9.2 g

|

|

Type

|

reactant

|

|

Smiles

|

[S]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

subjected to bulb-to-bulb distillation

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The distillate was dissolved in 300 ml of dichloromethane

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the solution was extracted with 1.0N potassium hydroxide solution (3×150 ml)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in ice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate the crude naphthol product as a gum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=1C=CC=2C(C1)=CC=CC2O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 34% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04767776

Procedure details

A mixture of 50.0 g (0.28 mole) of 6-methoxy-1-tetralone and 9.2 g (0.29 mole) of elemental sulfur was stirred and heated at 250°-260° for three hours (until the evolution of hydrogen sulfide gas had ceased). The mixture was cooled and then subjected to bulb-to-bulb distillation. The distillate was dissolved in 300 ml of dichloromethane, and the solution was extracted with 1.0N potassium hydroxide solution (3×150 ml). The base extracts were combined, cooled in ice, and acidified with 10% hydrochloric acid to precipitate the crude naphthol product as a gum. Trituration of the gum with tert-butyl methyl ether yielded 16.8 g (34% yield) of the analytically pure naphthol, mp 84°-86° (a mp of 83°-84° is given by M. P. Sibi, J. W. Dankwardt, and V. Snieckus, J. Org. Chem., 51, 271 (1986)).

Name

Yield

34%

Identifiers

|

REACTION_CXSMILES

|

CO[C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH2:8][CH2:7][CH2:6]2.[S].S>>[CH:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[OH:13])[CH:4]=1 |^3:13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C2CCCC(C2=CC1)=O

|

|

Name

|

|

|

Quantity

|

9.2 g

|

|

Type

|

reactant

|

|

Smiles

|

[S]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

subjected to bulb-to-bulb distillation

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The distillate was dissolved in 300 ml of dichloromethane

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the solution was extracted with 1.0N potassium hydroxide solution (3×150 ml)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in ice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate the crude naphthol product as a gum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=1C=CC=2C(C1)=CC=CC2O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 34% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |